molecular formula C19H28N4O4 B5605002 (3R,5R)-N-[(2-ethoxypyridin-3-yl)methyl]-5-(morpholine-4-carbonyl)piperidine-3-carboxamide

(3R,5R)-N-[(2-ethoxypyridin-3-yl)methyl]-5-(morpholine-4-carbonyl)piperidine-3-carboxamide

Cat. No.: B5605002
M. Wt: 376.4 g/mol
InChI Key: AECJPCZJJHMXJY-HZPDHXFCSA-N
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Description

(3R,5R)-N-[(2-ethoxypyridin-3-yl)methyl]-5-(morpholine-4-carbonyl)piperidine-3-carboxamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and industrial chemistry. This compound is characterized by its unique structure, which includes a piperidine ring, a morpholine moiety, and a pyridine ring, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,5R)-N-[(2-ethoxypyridin-3-yl)methyl]-5-(morpholine-4-carbonyl)piperidine-3-carboxamide typically involves multiple steps, starting from readily available starting materials. The process may include the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Morpholine Moiety: The morpholine group can be introduced via nucleophilic substitution reactions.

    Attachment of the Pyridine Ring: The pyridine ring can be attached through a coupling reaction, such as a Suzuki or Heck coupling.

    Final Coupling and Purification: The final product is obtained by coupling the intermediate compounds and purifying the final product using techniques like chromatography.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This can include the use of automated reactors, continuous flow chemistry, and advanced purification techniques to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

(3R,5R)-N-[(2-ethoxypyridin-3-yl)methyl]-5-(morpholine-4-carbonyl)piperidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can be carried out using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

(3R,5R)-N-[(2-ethoxypyridin-3-yl)methyl]-5-(morpholine-4-carbonyl)piperidine-3-carboxamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting specific receptors or enzymes.

    Pharmacology: The compound can be studied for its pharmacokinetic and pharmacodynamic properties.

    Industrial Chemistry: It can be used as an intermediate in the synthesis of other complex molecules.

    Biological Research: The compound can be used to study biological pathways and mechanisms of action.

Mechanism of Action

The mechanism of action of (3R,5R)-N-[(2-ethoxypyridin-3-yl)methyl]-5-(morpholine-4-carbonyl)piperidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved can be elucidated through detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

Similar Compounds

    Dichloroaniline: Aniline derivatives with chlorine substitutions.

    Steviol Glycosides: Compounds responsible for the sweet taste of Stevia leaves.

    2,2’-Bipyridyl: A symmetrical bipyridine used as a ligand in metal ion chelation.

Uniqueness

(3R,5R)-N-[(2-ethoxypyridin-3-yl)methyl]-5-(morpholine-4-carbonyl)piperidine-3-carboxamide is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

(3R,5R)-N-[(2-ethoxypyridin-3-yl)methyl]-5-(morpholine-4-carbonyl)piperidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N4O4/c1-2-27-18-14(4-3-5-21-18)13-22-17(24)15-10-16(12-20-11-15)19(25)23-6-8-26-9-7-23/h3-5,15-16,20H,2,6-13H2,1H3,(H,22,24)/t15-,16-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AECJPCZJJHMXJY-HZPDHXFCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC=N1)CNC(=O)C2CC(CNC2)C(=O)N3CCOCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=CC=N1)CNC(=O)[C@@H]2C[C@H](CNC2)C(=O)N3CCOCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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